Cinnamycin - 110655-58-8

Cinnamycin

Catalog Number: EVT-418707
CAS Number: 110655-58-8
Molecular Formula: C89H125N25O25S3
Molecular Weight: 2041.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinnamycin, also known as Ro 09-0198, is a tetracyclic peptide antibiotic produced by Streptomyces cinnamoneus [, ]. Classified as a type B lantibiotic [, ], cinnamycin's structure includes unusual amino acids like lanthionine, methyllanthionine, lysinoalanine, and erythro-3-hydroxy-l-aspartic acid [, ].

This lantibiotic distinguishes itself by its specific and high-affinity binding to phosphatidylethanolamine (PE) [, ]. This unique characteristic makes cinnamycin a valuable tool in studying PE dynamics within biological systems and exploring its potential as a scaffold for developing new antimicrobial agents.

Future Directions
  • Engineering novel lantibiotics: The cinnamycin biosynthetic gene cluster provides a platform for engineering new lantibiotic derivatives with enhanced antimicrobial activity, altered target specificity, or improved pharmacological properties [, ].
  • Developing new antimicrobial therapies: As cinnamycin exhibits antimicrobial activity against Gram-positive bacteria, its potential as a scaffold for developing new antibiotics, particularly in the context of rising antibiotic resistance, warrants further exploration [, ].
  • Targeted drug delivery: The specific binding of cinnamycin to PE could be exploited for targeted drug delivery, particularly for diseases where PE expression is altered or for directing therapeutic agents to specific membrane compartments [].
  • Understanding membrane biophysics: Cinnamycin's curvature-dependent recognition of PE and its ability to induce membrane reorganization makes it a valuable tool for investigating membrane biophysics, including lipid packing, membrane curvature, and membrane fusion [, , ].
  • Investigating PE function in cell biology: Cinnamycin's ability to bind and translocate PE can be utilized to further investigate the roles of PE in various cellular processes, including cell division, apoptosis, and membrane trafficking [, , ].
Synthesis Analysis

The synthesis of this compound likely involves a multi-step organic synthesis approach that integrates various reactions such as:

  1. Amidation Reactions: To introduce amino groups at specific positions.
  2. Alkylation: For the introduction of branched alkyl chains.
  3. Carboxylation: To add carboxylic acid functionalities.
  4. Cyclization: To form the pentacyclic structure from linear precursors.

Key parameters in the synthesis would include temperature control during reactions to prevent decomposition of sensitive functional groups and the use of protecting groups for selective reactivity. Techniques such as high-performance liquid chromatography (HPLC) might be employed for purification during each stage to ensure yield and purity.

Molecular Structure Analysis

The molecular structure of this compound is characterized by:

  • Chirality: Multiple stereocenters indicate significant chirality which impacts biological activity.
  • Functional Groups: Presence of amino acids and carboxylic acids suggests potential interactions with biological targets.
  • Complexity: The pentacyclic structure adds to the stability and potential reactivity of the molecule.

Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography would be essential in elucidating the precise spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

This compound is expected to undergo various chemical reactions:

  1. Hydrolysis: Involving the cleavage of amide bonds under acidic or basic conditions.
  2. Redox Reactions: Given the presence of various functional groups that can participate in oxidation-reduction processes.
  3. Condensation Reactions: Particularly involving amino groups which could lead to peptide bond formation.

Each reaction would be influenced by factors such as pH and temperature.

Mechanism of Action

The mechanism of action for this compound may involve:

  1. Enzyme Inhibition: Due to its structural similarity with natural substrates or inhibitors.
  2. Receptor Binding: Potential interactions with specific cellular receptors leading to modulation of biological pathways.
  3. Transport Mechanisms: The presence of polar functional groups may facilitate transport across cellular membranes.

Quantitative structure–activity relationship (QSAR) models could be used to predict biological activity based on structural features.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Molecular Weight: A complex molecular weight indicative of its large size.
  • Solubility: Likely soluble in polar solvents due to multiple hydrophilic functional groups.
  • Melting/Boiling Points: High melting point expected due to strong intermolecular forces from hydrogen bonding.

These properties can be assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Applications

The applications of this compound are diverse and include:

  1. Pharmaceutical Development: Potential use as a drug candidate targeting specific diseases due to its bioactive nature.
  2. Biochemical Research: As a tool for studying enzyme mechanisms or cellular pathways.
  3. Material Science: Potential use in developing new materials with tailored properties based on its chemical structure.

Properties

CAS Number

110655-58-8

Product Name

(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

IUPAC Name

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

Molecular Formula

C89H125N25O25S3

Molecular Weight

2041.3 g/mol

InChI

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1

InChI Key

QJDWKBINWOWJNZ-IDGBIKHQSA-N

SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Synonyms

L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin

Canonical SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Isomeric SMILES

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.